L-Phenylalanyl-D-proline
Description
Significance of Dipeptides in Biochemical Systems
Dipeptides, the simplest form of peptides, consist of two amino acids joined by a peptide bond. numberanalytics.com Despite their small size, they can be biologically active and play a variety of roles in living organisms. bachem.com They are involved in numerous biological processes, including metabolism, immunity, and cell protection. bachem.com Dipeptides can function as neurotransmitters, hormones, and enzyme inhibitors. bachem.comnovapublishers.com For instance, some dipeptides have been studied for their antioxidant and anti-inflammatory effects. ontosight.ai
In biochemical research, dipeptides are valuable tools for studying protein structure and function. They also serve as building blocks in the development of peptide-based drugs. numberanalytics.com The relative simplicity of dipeptides makes them attractive for structure-activity relationship studies, and their low molecular weight can be advantageous for drug development. bachem.com
The uptake of di- and tripeptides in the body is facilitated by specific transporter proteins, such as PepT1 in the intestine and PepT2 in the kidneys. bachem.com This efficient absorption mechanism underscores their importance as products of protein digestion, providing a source of amino acids for the body. bachem.com
Overview of L-Phenylalanine and D-Proline Stereochemical Considerations
The stereochemistry of the constituent amino acids is a critical factor in determining the biological activity of a dipeptide. numberanalytics.com Most naturally occurring amino acids in proteins are in the L-configuration. libretexts.org
L-Phenylalanine: This is an essential aromatic amino acid, meaning it must be obtained from the diet. nih.gov It serves as a precursor for important molecules like the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862), as well as the pigment melanin (B1238610) and the thyroid hormone thyroxine. nih.gov Like most amino acids found in proteins, it exists in the L-form. libretexts.org
D-Proline: Proline is unique among the 20 common amino acids in that its side chain forms a ring with its own backbone amino group, creating a secondary amine. libretexts.org While the L-form of proline is common in proteins, the D-enantiomer is less common but does occur in nature, particularly in microorganisms and as a component of some peptide antibiotics. The presence of a D-amino acid in a peptide can significantly influence its structure and resistance to enzymatic degradation.
The combination of an L-amino acid with a D-amino acid, as seen in L-Phenylalanyl-D-proline, results in a specific three-dimensional arrangement that can lead to unique biological properties and interactions with enzymes and receptors. ontosight.ainumberanalytics.com
This compound as an Incomplete Product of Protein Digestion and Catabolism
During the digestion of proteins, large polypeptide chains are broken down by enzymes into smaller peptides and free amino acids. nih.gov This process begins in the stomach with the action of pepsin, which preferentially cleaves peptide bonds adjacent to aromatic amino acids like phenylalanine. mdpi.com In the small intestine, other enzymes such as trypsin and chymotrypsin (B1334515) continue this breakdown. nih.gov
The process of protein digestion is not always complete, leading to the presence of small peptides, including dipeptides, in the intestinal lumen. bachem.com These dipeptides are then absorbed by the intestinal cells. bachem.com It is plausible that this compound could be formed as a result of the incomplete digestion of proteins that contain both L-phenylalanine and D-proline residues. While D-amino acids are not as common in dietary proteins as L-amino acids, they are present in some food products, particularly those that have undergone microbial fermentation.
Furthermore, amino acid catabolism, the breakdown of amino acids, occurs within cells. nih.gov While the primary pathways involve the breakdown of individual amino acids, the existence of dipeptides as metabolic intermediates is recognized. nih.gov Therefore, this compound could potentially arise from the catabolism of larger peptides within the cell.
Scope and Objectives of Research on this compound
Research into this compound has been driven by a desire to understand its unique properties and potential biological activities. The specific stereochemical arrangement of this dipeptide suggests it may interact differently with biological systems compared to dipeptides composed solely of L-amino acids. ontosight.ai
Key objectives of research in this area include:
Synthesis and Characterization: Developing efficient methods for the synthesis of this compound and fully characterizing its chemical and physical properties.
Biological Activity Screening: Investigating the potential biological effects of the dipeptide, such as its role as an enzyme inhibitor, its impact on cell signaling pathways, or its antimicrobial properties. ontosight.ai
Structure-Function Studies: Elucidating how the specific stereochemistry of this compound contributes to its biological activity. numberanalytics.com
Metabolic Fate: Determining how the dipeptide is absorbed, distributed, metabolized, and excreted by living organisms.
Recent studies have explored the potential of similar dipeptides in various applications. For example, research has been conducted on the use of dipeptides as biomarkers for disease and in the development of new therapeutic agents. chromatographyonline.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
28819-11-6 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12+/m0/s1 |
InChI Key |
WEQJQNWXCSUVMA-NWDGAFQWSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O |
sequence |
FP |
Origin of Product |
United States |
Synthesis and Chemical Modification Strategies of Dipeptides Incorporating Phenylalanine and Proline
Enzymatic Approaches for Dipeptide Formationresearchgate.net
Enzymatic peptide synthesis offers a green alternative to conventional chemical methods, characterized by mild reaction conditions and high stereoselectivity, which eliminates the need for extensive protection and deprotection steps. nih.govnih.gov Proteases, which naturally hydrolyze peptide bonds, can be used to catalyze the reverse reaction—peptide bond formation—under specific, non-physiological conditions. nih.gov This can be achieved through either kinetically controlled or equilibrium-controlled synthesis. researchgate.net
In kinetically controlled synthesis, an activated amino acid ester serves as the acyl donor. The enzyme catalyzes the transfer of the acyl group to the amino group of a nucleophile (the other amino acid) in a process that is faster than hydrolysis. researchgate.net For the synthesis of a dipeptide like L-Phenylalanyl-D-proline, enzymes such as thermolysin, chymotrypsin (B1334515), or papain could be employed. nih.govnih.govresearchgate.net Papain, for instance, shows a preference for bulky hydrophobic amino acid residues in the nucleophile position (e.g., phenylalanine). sci-hub.se
Key factors influencing the yield and efficiency of enzymatic synthesis include pH, temperature, solvent system, and enzyme stability. nih.govnih.gov The use of organic solvents, frozen aqueous media, or ionic liquids can shift the reaction equilibrium toward synthesis by minimizing water-dependent hydrolysis. nih.govresearchgate.net Chemoenzymatic methods, which combine chemical and enzymatic steps, have been developed to synthesize D-amino acid-containing dipeptides, leveraging the substrate specificity of enzymes like adenylation domains to activate specific amino acids for subsequent peptide bond formation. asm.org
Strategies for Stereospecific Synthesis of Amino Acid Constituents (L-Phenylalanine, D-Proline)nih.govrsc.org
The biological activity of peptides is highly dependent on the specific stereochemistry of their constituent amino acids. Therefore, obtaining enantiomerically pure L-phenylalanine and D-proline is a critical prerequisite for the synthesis of this compound. D-amino acids like D-proline are classified as non-proteinogenic amino acids and are important for designing peptides with enhanced stability against enzymatic degradation. nih.govwikipedia.org
Several strategies exist for the stereospecific synthesis of amino acids:
Asymmetric Hydrogenation: This method is used to prepare "unusual" or non-proteinogenic amino acids. It involves the hydrogenation of dehydroamino acid precursors catalyzed by chiral rhodium(I) complexes, which can produce either D- or L-configured amino acids with high enantiomeric purity. nih.gov
Enzymatic and Chemoenzymatic Methods: Biocatalysis provides a powerful route to optically pure amino acids. For instance, phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the conversion of cinnamic acids to L-phenylalanine. nih.gov By coupling this reaction with a chemoenzymatic deracemization process, it is possible to synthesize substituted D-phenylalanines with high optical purity from the same precursors. nih.govresearchgate.net Another approach involves the stereoinversion of readily available L-amino acids into their D-counterparts using a cascade of enzymes, such as L-amino acid deaminase and D-amino acid dehydrogenase. rsc.org
Asymmetric Alkylation: Diastereoselective alkylation of glycine (B1666218) enolates using chiral auxiliaries is a well-established method for producing a wide range of α-amino acids with controlled stereochemistry. acs.org
Asymmetric Strecker Reaction: This classic method for amino acid synthesis can be adapted to produce chiral non-racemic amino acids, including those with unique structures like α-CF3-α-amino acids, by using chiral catalysts. nih.gov
Derivatization of Proline and Phenylalanine for Peptide Modificationcreative-peptides.comasm.org
Derivatization, or the chemical modification of amino acids, is a key strategy for creating peptides with novel structures and enhanced functional properties. google.com These modifications can occur on the amino acid side chains or at the N- or C-termini either before or after peptide synthesis, a process also known as post-translational modification (PTM) in biological systems. wikipedia.orgnews-medical.net
Proline Derivatization: The rigid, cyclic structure of proline makes it a unique target for modification. A powerful technique known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues. nih.govnih.gov In this approach, Fmoc-Hydroxyproline (Hyp) is incorporated into a peptide during standard solid-phase synthesis. After the peptide chain is assembled, the hydroxyl group of the Hyp residue is selectively modified through various chemical reactions (e.g., Mitsunobu, oxidation, acylation) to generate a diverse array of 4-substituted prolines. nih.govnih.govacs.org These modifications can introduce new functional groups, including structured amino acid mimetics, fluorescent labels, or reactive handles for bioorthogonal conjugation. nih.gov The presence of electron-withdrawing substituents on the proline ring can also influence the kinetics of cis/trans isomerization of the Xaa-Pro peptide bond, a critical step in protein folding. thieme-connect.de
Phenylalanine Derivatization: The aromatic ring of phenylalanine is a prime site for modification. Post-translational modifications such as hydroxylation (to form tyrosine), phosphorylation, and glycosylation can occur on phenylalanine residues within proteins, affecting protein function and signaling. khanacademy.orgcellsignal.com In synthetic applications, L-phenylalanine can be incorporated post-translationally into the C-terminus of proteins like α-tubulin, which can impact cellular processes and microtubule dynamics. nih.gov Synthetic strategies also allow for the introduction of various substituents onto the phenyl ring to modulate the peptide's properties.
Table 2: Examples of Amino Acid Derivatization
| Amino Acid | Modification Type | Description | Potential Application |
|---|---|---|---|
| Proline | Hydroxylation | Introduction of a hydroxyl group (e.g., 4-Hydroxyproline). thieme-connect.de | Stabilizing collagen triple helices, altering peptide conformation. |
| Fluorination | Substitution with fluorine at the C4 position. thieme-connect.de | Inducing stereoelectronic effects, altering cis/trans isomerism. nih.gov | |
| Acylation | Addition of an acyl group to a hydroxyproline (B1673980) residue. nih.gov | Introducing recognition motifs like biotin (B1667282) or reactive handles. nih.gov | |
| Phenylalanine | Hydroxylation | Addition of a hydroxyl group to the phenyl ring to form Tyrosine. khanacademy.org | Enabling further modifications like phosphorylation. |
| Phosphorylation | Addition of a phosphate (B84403) group (typically after conversion to Tyrosine). news-medical.netkhanacademy.org | Regulating enzyme activity and cell signaling. wikipedia.org | |
| Nitration | Addition of a nitro group to the aromatic ring. | Used as a probe for oxidative stress. |
Mechanosynthesis of Peptide Materials Incorporating L-Phenylalanine and L-Proline-Based Structuresslideshare.net
Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. scispace.comresearchgate.net This solvent-free or minimal-solvent approach offers several advantages, including shorter reaction times, higher yields, and reduced waste. sci-hub.senih.gov
The mechanosynthesis of peptides has been successfully demonstrated for structures incorporating L-proline and L-phenylalanine. researchgate.netnih.gov In this process, protected amino acids or short peptides are combined in a ball mill with a coupling agent and sometimes a base or an enzyme. beilstein-journals.orgresearchgate.net The high-energy mixing facilitates the intimate contact required for peptide bond formation. scispace.com
Recent research has explored the merging of chemical and enzymatic protocols under mechanochemical conditions. researchgate.netnih.gov For example, the proteolytic enzyme papain has been shown to remain stable and highly efficient in catalyzing peptide bond formation in a ball mill, a process termed mechanoenzymatic synthesis. sci-hub.sersc.orgqub.ac.uk This hybrid approach combines the sustainability of mechanochemistry with the selectivity of enzymatic catalysis. researchgate.net Studies have demonstrated the mechanochemical coupling of protected L-proline with L-phenylalanine methyl ester, as well as the subsequent mechanoenzymatic elongation of the resulting dipeptide. researchgate.net The resulting peptide materials have shown potential applications, for instance, as organocatalysts in asymmetric aldol (B89426) reactions. nih.gov
Enzymatic Interactions and Metabolic Pathways of L Phenylalanyl D Proline
Substrate Specificity for Peptidases
The susceptibility of L-Phenylalanyl-D-proline to enzymatic hydrolysis is largely dependent on the stereospecificity of peptidases. The presence of a D-amino acid at the C-terminus significantly influences its interaction with these enzymes.
Interaction with Dipeptidyl Peptidase-4 (DPP-4)
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov DPP-4 specifically cleaves dipeptides from the N-terminus of polypeptide chains that have a proline or alanine (B10760859) residue in the penultimate position. nih.govresearchgate.net The natural substrates for DPP-4 contain L-proline.
The interaction of this compound with DPP-4 is of interest due to the presence of a proline residue. However, the D-configuration of the proline at the C-terminus makes it a poor substrate for DPP-4, which preferentially recognizes L-proline. While direct cleavage is unlikely, dipeptides with a C-terminal proline have been shown to act as inhibitors of DPP-4. ul.ieresearchgate.netul.ie Therefore, this compound may function as a competitive inhibitor, binding to the active site of DPP-4 without being efficiently hydrolyzed. This potential inhibitory activity warrants further investigation to determine its significance.
Interaction with Prolylcarboxypeptidase (PCP)
Prolylcarboxypeptidase (PCP), also known as angiotensinase C, is a serine carboxypeptidase that cleaves the C-terminal amino acid from a peptide, but only if the penultimate residue is proline. nih.govnih.gov Its substrates are typically longer peptides where it hydrolyzes the bond C-terminal to the proline residue. wikipedia.org
Given this substrate specificity, this compound, being a dipeptide with proline at the C-terminus, is not a substrate for PCP. There is no amino acid following the proline residue for the enzyme to cleave. The stereochemistry of the D-proline would likely also hinder any potential binding to the active site of PCP, which is specific for L-proline in its natural substrates.
Specificity Towards Other Aminopeptidases and Carboxypeptidases
The hydrolysis of this compound by other peptidases is dependent on their respective specificities for the N-terminal and C-terminal residues and their stereochemical preferences.
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. nih.gov General aminopeptidases that exhibit broad specificity could potentially hydrolyze the peptide bond between L-phenylalanine and D-proline, releasing L-phenylalanine. However, the presence of the D-proline residue may sterically hinder the binding of the dipeptide to the active site of some aminopeptidases, thereby reducing the rate of hydrolysis.
Carboxypeptidases: These enzymes remove the C-terminal amino acid from a peptide. taylorandfrancis.comnih.gov The D-configuration of the proline in this compound makes it highly resistant to hydrolysis by most common carboxypeptidases, which are stereospecific for L-amino acids. wikipedia.orgproteopedia.org For instance, Carboxypeptidase A preferentially cleaves C-terminal aromatic or branched-chain amino acids, while Carboxypeptidase B acts on basic amino acids. wikipedia.org Even carboxypeptidases with specificity for proline, such as Carboxypeptidase Y, are generally specific for the L-isomer.
Stereoselectivity in Enzymatic Hydrolysis and Synthesis
The stereochemistry of amino acids is a critical determinant of peptide stability against enzymatic degradation. The presence of a D-amino acid, such as D-proline, in a peptide sequence generally confers resistance to hydrolysis by proteases and peptidases that are specific for L-amino acids. nih.govresearchgate.net This resistance is a key feature of this compound's metabolic profile.
Enzymatic synthesis of peptides also demonstrates stereoselectivity. For example, Phenylalanine Ammonia (B1221849) Lyase (PAL) is used in the synthesis of L-phenylalanine derivatives, highlighting the stereospecific nature of enzymatic reactions. researchgate.net The synthesis of a dipeptide like this compound would require specific enzymatic or chemical methods to incorporate the D-proline residue.
| Enzyme | Interaction Type | Outcome | Rationale |
|---|---|---|---|
| Dipeptidyl Peptidase-4 (DPP-4) | Potential Inhibition | Unlikely to be a substrate, may act as a competitive inhibitor. | DPP-4 requires L-proline at the penultimate position; D-proline at the C-terminus may allow binding but not efficient cleavage. nih.govresearchgate.netul.ieresearchgate.netul.ie |
| Prolylcarboxypeptidase (PCP) | No Interaction | Not a substrate. | PCP cleaves the amino acid C-terminal to a proline residue; as a dipeptide, there is no such residue. nih.govnih.govwikipedia.org |
| General Aminopeptidases | Potential Hydrolysis | Release of L-phenylalanine. | Dependent on enzyme specificity; the D-proline may hinder binding and reduce hydrolysis rate. nih.gov |
| General Carboxypeptidases | Resistance to Hydrolysis | Dipeptide remains intact. | Most carboxypeptidases are stereospecific for L-amino acids at the C-terminus. wikipedia.orgtaylorandfrancis.comnih.govproteopedia.org |
Role in Protein Catabolism and Digestion Pathways
Protein digestion begins in the stomach with the action of pepsin and continues in the small intestine with pancreatic proteases like trypsin and chymotrypsin (B1334515), which break down proteins into smaller peptides. khanacademy.org These peptides are further hydrolyzed into di- and tripeptides and free amino acids by peptidases on the brush border of intestinal epithelial cells. khanacademy.org
Di- and tripeptides are absorbed into the enterocytes by the peptide transporter 1 (PepT1). mdpi.com Once inside the cell, most of these small peptides are hydrolyzed into their constituent amino acids by intracellular peptidases before being released into the bloodstream.
Due to the presence of D-proline, this compound is expected to be resistant to hydrolysis by many of the peptidases in the gastrointestinal tract. This resistance suggests that a significant portion of ingested this compound may be absorbed intact into the enterocytes and potentially enter the systemic circulation. This metabolic stability is a common feature of peptides containing D-amino acids.
Proline and Phenylalanine Metabolism in Biological Systems
Once this compound is absorbed, either intact or as its constituent amino acids, the individual amino acids can enter their respective metabolic pathways.
Proline Metabolism:
Proline is a non-essential amino acid that can be synthesized in the body from glutamate. It is a crucial component of collagen, providing structural integrity to connective tissues. Proline metabolism is also involved in:
Energy Production: Proline can be catabolized back to glutamate, which can then enter the Krebs cycle for energy production.
Redox Balance: The interconversion of proline and Δ¹-pyrroline-5-carboxylate (P5C) plays a role in maintaining cellular redox potential.
Stress Response: Proline accumulation is a known response to various cellular stresses, where it acts as an osmoprotectant and antioxidant.
Phenylalanine Metabolism:
Phenylalanine is an essential amino-acid, meaning it must be obtained from the diet. nih.gov Its primary metabolic fate is conversion to tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is a precursor for the synthesis of several important molecules, including:
Neurotransmitters: Dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) are all synthesized from tyrosine.
Melanin (B1238610): The pigment responsible for skin, hair, and eye color is derived from tyrosine.
Thyroid Hormones: Tyrosine is a key component of thyroxine and triiodothyronine.
Excess phenylalanine can be catabolized for energy through pathways that ultimately lead to the formation of fumarate (B1241708) and acetoacetate, which can enter the Krebs cycle.
| Amino Acid | Essentiality | Key Metabolic Roles | Major Metabolic Products/Derivatives |
|---|---|---|---|
| Proline | Non-essential | Collagen synthesis, energy metabolism, redox balance, stress response. | Glutamate, Δ¹-pyrroline-5-carboxylate (P5C). |
| Phenylalanine | Essential | Protein synthesis, precursor for tyrosine. nih.gov | Tyrosine, Dopamine, Norepinephrine, Epinephrine, Melanin, Fumarate, Acetoacetate. |
Proline Catabolism and Biosynthesis Pathways
Proline metabolism in mammals involves the interconversion between proline, glutamate, and ornithine, connecting the urea (B33335) cycle, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway. The pathways for the L- and D-stereoisomers of proline, however, are distinct.
L-Proline Metabolism: The catabolism of the common L-proline enantiomer is a two-step mitochondrial process.
Oxidation to P5C: L-proline is first oxidized to Δ¹-pyrroline-5-carboxylate (P5C) by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX). This reaction is coupled to the mitochondrial electron transport chain.
Conversion to Glutamate: P5C is then further oxidized to L-glutamate by the enzyme P5C dehydrogenase (P5CDH), a reaction that uses the cofactor NAD⁺.
The biosynthesis of L-proline is essentially the reverse process, starting from glutamate, which is converted to P5C by P5C synthase (P5CS) and then reduced to L-proline by P5C reductase (PYCR).
D-Proline Metabolism: The D-proline component of the dipeptide follows a different catabolic route. In humans and other mammals, D-amino acids are primarily metabolized by the peroxisomal flavoenzyme D-amino acid oxidase (DAO). This enzyme catalyzes the oxidative deamination of D-proline to form 1-pyrroline-2-carboxylic acid. The presence of specific enzymes like DAO is crucial for processing D-amino acids that may be absorbed from dietary sources or bacterial metabolism.
Phenylalanine Metabolic Conversions
L-phenylalanine, an essential amino acid, is a precursor for several vital molecules, and its primary metabolic pathway involves its conversion to L-tyrosine.
Hydroxylation to Tyrosine: The principal catabolic fate of L-phenylalanine is its irreversible hydroxylation to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) in the liver. This reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4).
Precursor for Catecholamines and Melanin: The L-tyrosine produced is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). It is also a precursor for the synthesis of the pigment melanin.
Alternative Pathways: In cases of PAH deficiency, L-phenylalanine can be metabolized through an alternative pathway initiated by transamination to phenylpyruvate, which is then converted to metabolites like phenyllactate and phenylacetate.
Enzyme Inhibition Studies by Proline Stereoisomers and Analogs
The unique, conformationally constrained pyrrolidine (B122466) ring of proline makes it and its analogs valuable scaffolds for designing enzyme inhibitors. The D-proline component of this compound is particularly relevant in this context, as stereochemistry often plays a crucial role in enzyme-inhibitor interactions. Studies have frequently shown that peptides containing a proline residue can act as inhibitors for various enzymes, notably peptidases like dipeptidyl peptidase IV (DPP-IV).
Kinetic Characterization of Enzyme Inhibition
Kinetic studies provide quantitative measures of inhibitor potency, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Research on proline stereoisomers and analogs has yielded significant data on their inhibitory effects on several enzymes.
For instance, studies on aldehyde dehydrogenase 4A1 (ALDH4A1), an enzyme in the proline catabolic pathway, showed that it is competitively inhibited by various proline and hydroxyproline (B1673980) stereoisomers. Notably, the L-stereoisomers were found to be more potent inhibitors than their D-counterparts. Similarly, proline dehydrogenase (PRODH) is competitively inhibited by a range of proline-like compounds. The bifunctional enzyme Proline Utilization A (PutA) also exhibits substrate inhibition by L-proline, which acts as a competitive inhibitor of the enzyme's GSALDH activity.
Furthermore, dipeptides and their analogs containing proline have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV). Dipeptide boronic acid analogs such as Ala-boroPro and Pro-boroPro are powerful inhibitors with Kᵢ values in the nanomolar range.
| Inhibitor | Enzyme Target | Inhibition Type | Inhibition Value (Kᵢ or IC₅₀) |
|---|---|---|---|
| trans-4-Hydroxy-L-proline | ALDH4A1 | Competitive | 0.7 mM (Kᵢ) |
| L-proline | ALDH4A1 | Competitive | 1.9 mM (Kᵢ) |
| L-proline | PutA (GSALDH activity) | Competitive | 46.3 ± 1.7 mM (Kᵢ) |
| S-(–)-tetrahydro-2-furoic acid | PRODH | Competitive | ~0.2–1.0 mM (Kᵢ) |
| Cyclobutanecarboxylic acid | PRODH | Competitive | 1.4 - 6 mM (Kᵢ) |
| Ala-boroPro | DPP-IV | Competitive, Slow-Binding | 1.6 nM (Kᵢ) |
| Pro-boroPro | DPP-IV | Competitive, Slow-Binding | 2.1 nM (Kᵢ) |
| Phe-Leu-Gln-Pro | DPP-IV | Not specified | 65.3 µM (IC₅₀) |
Structural Basis of Enzyme-Inhibitor Interactions
X-ray crystallography and structural biology studies have provided detailed insights into how proline analogs bind to enzyme active sites. The stereochemistry of the inhibitor is often a determining factor for potent inhibition.
A clear example is the inhibition of ALDH4A1 by hydroxyproline stereoisomers. Crystal structures revealed that the higher affinity for the L-stereoisomer is due to a specific hydrogen bond formed between the inhibitor's amine group and a serine residue in the enzyme's active site. The D-stereoisomer, due to a different orientation of its pyrrolidine ring, is unable to form this key interaction, resulting in weaker inhibition.
In the case of substrate inhibition of the PutA enzyme, structural analysis showed that L-proline binds directly to the active site of the GSALDH domain. In this position, it mimics the binding of the natural substrate, L-glutamate-γ-semialdehyde, thereby competitively blocking the enzyme's function. The proline's carboxylate group interacts with key residues, including an arginine and a serine, anchoring it in the active site.
The constrained nature of the D-proline ring is also exploited in the design of inhibitors for other enzyme classes, such as matrix metalloproteases (MMPs) and metallo-β-lactamases. The pyrrolidine scaffold serves as a rigid framework to position chemical groups (appendages) into specific binding pockets of an enzyme, enhancing both potency and selectivity. Studies have shown that D-proline derivatives can be more potent inhibitors than their L-proline counterparts in certain contexts, highlighting the importance of stereochemistry in achieving effective enzyme inhibition.
Analytical Methodologies for L Phenylalanyl D Proline and Its Stereoisomers
Chromatographic Separation Techniques
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the separation of chiral compounds like L-Phenylalanyl-D-proline. The success of this separation hinges on the creation of a chiral environment, which is most commonly achieved through the use of chiral stationary phases.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the separation of stereoisomers of dipeptides such as this compound, HPLC methods are tailored to exploit the subtle differences in their three-dimensional structures. The resolution of enantiomers and diastereomers is typically achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.
Recent advancements have seen the development of novel peptide chiral stationary phases. For instance, CSPs with a main chain composed of L-proline (L-Pro), L-phenylalanine (L-Phe), L-valine (L-Val), and L-leucine (L-Leu) have shown promise in resolving various chiral compounds under normal-phase HPLC conditions. chromatographyonline.com These phases create a chiral environment that allows for differential interaction with the stereoisomers of an analyte, leading to their separation. The reproducibility of these peptide stationary phases has been demonstrated to be high, with relative standard deviations (RSD) as low as 0.12% (n=5). chromatographyonline.com
The choice of the chiral stationary phase (CSP) is paramount for the successful enantioseparation of dipeptides. Various types of CSPs have been developed, each with unique chiral recognition mechanisms.
Cinchona Alkaloid-Derived Zwitterionic CSPs: Newly developed zwitterionic chiral stationary phases, such as CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-), have been effectively used for the direct stereoselective resolution of small peptides, including dipeptides. chiraltech.com These CSPs are derived from cinchona alkaloids and incorporate both a weak anionic and a strong cationic interaction site. chiraltech.com This dual-functionality allows for versatile chiral recognition of ampholytic molecules like dipeptides. Due to their pseudo-enantiomeric nature, the ZWIX(+) and ZWIX(-) columns can exhibit complementary selectivity and even a reversal of the elution order of the stereoisomers. chiraltech.com
Peptide-Based CSPs: Chiral stationary phases based on silica (B1680970) modified with peptides containing phenylalanine and proline have also been developed. nih.gov These CSPs are evaluated for their enantioselective performance using a range of racemic compounds. Under optimized normal-phase HPLC conditions, these columns have successfully separated the enantiomers of various compounds. nih.gov
The following table summarizes the types of chiral stationary phases used for the separation of dipeptides and their constituent amino acids.
| Chiral Stationary Phase Type | Chiral Selector Examples | Typical Analytes |
| Zwitterionic | Cinchona alkaloid derivatives (e.g., CHIRALPAK® ZWIX) | Amino acids, Dipeptides, Tripeptides |
| Peptide-Based | Peptides containing L-Proline and L-Phenylalanine | Racemic compounds |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Underivatized amino acids, Small peptides |
| Polysaccharide-Based | Cellulose and Amylose derivatives (e.g., Chiralpak IA, IB, IC) | Wide range of chiral compounds |
| Crown Ether-Based | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Amino acids with primary amino groups |
Chiral Analysis Methods
Beyond chromatographic separation, spectroscopic and spectrometric techniques are employed to quantify and characterize the stereoisomers of this compound.
Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since enantiomers have mirror-image structures, they produce CD spectra that are equal in magnitude but opposite in sign. This property can be exploited for the quantitative analysis of enantiomeric mixtures.
The secondary structure of proline-containing dipeptides is sensitive to the solvent environment, which can be monitored by CD spectroscopy. bohrium.com The conformation of dipeptides like cyclo-Pro-Tyr (cPY) and cyclo-Tyr-Tyr (cYY) can be studied by analyzing their CD spectra in the near-UV region, with a focus on the spectral features of the aromatic residues like phenylalanine. mdpi.com While less common for small molecules like dipeptides compared to proteins, CD can provide valuable information on their solution-state conformation and chiral integrity.
Differential Ion Mobility Mass Spectrometry (DMS-MS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), is an emerging technique for the gas-phase separation of ions based on their differential mobility in high and low electric fields. While enantiomers have identical mass-to-charge ratios and are therefore indistinguishable by conventional mass spectrometry, DMS-MS can be used for chiral analysis by forming diastereomeric complexes with a chiral selector.
This approach has been successfully applied to the chiral analysis of amino acids. researchgate.net By forming non-covalent copper complexes with a chiral reference compound such as L-Phe or L-Pro, it is possible to separate the enantiomers of various amino acids. researchgate.net The resulting diastereomeric complexes exhibit different ion mobilities, allowing for their separation and subsequent detection by the mass spectrometer. This principle can be extended to the chiral analysis of dipeptides like this compound.
Derivatization Strategies for Spectroscopic Detection and Separation
Derivatization is a chemical modification of an analyte to enhance its analytical properties, such as volatility for gas chromatography, or to introduce a chromophore or fluorophore for UV-Visible or fluorescence detection in HPLC. libretexts.org For dipeptides like this compound, derivatization can also be used to create diastereomers that can be separated on a non-chiral stationary phase.
Pre-column derivatization is a common strategy where the analyte is reacted with a derivatizing agent before being introduced into the HPLC system. actascientific.com A variety of reagents are available for derivatizing the amine and carboxylic acid functional groups present in dipeptides.
The following table outlines common derivatizing agents and their applications in the analysis of amino acids and peptides.
| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method |
| 1-fluoro-2,4-dinitrobenzene | DNFB | Primary and secondary amines | UV-Vis |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and secondary amines | Fluorescence, UV |
| o-Phthaldialdehyde | OPA | Primary amines | Fluorescence |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Primary and secondary amines | Fluorescence |
| Dansyl chloride | Primary and secondary amines, phenols | Fluorescence | |
| Phenylisothiocyanate | PITC | Primary and secondary amines | UV |
For proline, which is a secondary amino acid, derivatization with reagents like NBD-Cl has been shown to be effective for its enantiomeric separation by normal-phase HPLC. impactfactor.org This strategy can be adapted for dipeptides containing a proline residue. The derivatization introduces a fluorescent tag, significantly improving the sensitivity of detection. impactfactor.org
Investigative Biological Functions and Roles in Research Models
Role as a Biochemical Probe for Exploring Protein and Enzyme Interactions
The specific structural characteristics of L-Phenylalanyl-D-proline make it a potential tool for investigating molecular interactions within biological systems. The constituent amino acids, phenylalanine and proline, are known to play significant roles in mediating protein-protein interactions.
Proline's unique cyclic side chain imparts significant conformational rigidity, which can be crucial for the stabilization of protein structures and recognition processes. When incorporated into a peptide chain, proline can induce sharp bends or "kinks," which are critical for achieving the final three-dimensional structure of a protein. Aromatic-proline interactions are particularly noteworthy and can occur locally to stabilize structural motifs or over larger distances in the tertiary structure of proteins and at the interface of protein-protein interactions.
The interaction between an aromatic residue like phenylalanine and a proline residue is favorable due to both the hydrophobic effect and a specific non-covalent interaction known as a CH/π interaction. This occurs between the electron-rich π face of the aromatic ring of phenylalanine and the partially positively charged C-H bonds on the face of the proline ring. The strength of this interaction can be influenced by the electronic properties of the aromatic ring, suggesting that dipeptides like this compound could be used as probes to study the nuances of these electronically tunable interactions in various protein environments. The presence of the D-proline isomer adds another layer of specificity, as it would interact differently with chiral protein binding sites compared to its natural L-counterpart, potentially allowing for the probing of stereospecific recognition events.
| Interaction Type | Constituent Amino Acid | Role in Protein/Enzyme Interactions |
| CH/π Interaction | Phenylalanine & Proline | Stabilization of protein structure through interaction between the aromatic ring and the proline ring. |
| Hydrophobic Effect | Phenylalanine & Proline | Driving force for the association of nonpolar side chains, contributing to protein folding and binding. |
| Conformational Rigidity | D-Proline | Induces specific turns in peptide chains, influencing protein architecture and recognition sites. |
Involvement in Cellular Stress Responses in Plant Research Models
In plant biology, amino acids are recognized not only as building blocks for proteins but also as key players in stress response pathways. Both phenylalanine and proline are implicated in plant adaptation to adverse environmental conditions.
Research on Moringa oleifera trees subjected to salinity stress has demonstrated the ameliorative effects of exogenously applied proline and phenylalanine. nih.govnih.govaiche.org These applications were found to mitigate the negative impacts of salt stress, suggesting that a compound like this compound could be involved in similar protective mechanisms. Phenylalanine is a crucial precursor for a multitude of molecules essential for plant development, reproduction, and defense against both abiotic and biotic stressors, including flavonoids, lignin, and salicylates. nih.govnih.gov Proline accumulation is a well-documented response to various environmental stresses and is correlated with stress tolerance. mdpi.com
A primary mechanism by which plants cope with osmotic stress, such as that induced by drought or high salinity, is the accumulation of compatible solutes, or osmoprotectants. Proline is a quintessential osmoprotectant in plants. mdpi.comnih.gov Its accumulation in the cytoplasm helps to lower the cellular water potential, thereby maintaining cell turgor and the driving gradient for water absorption from the environment. mdpi.commdpi.com
Beyond its role in osmotic adjustment, proline contributes to the stabilization of subcellular structures like membranes and proteins, protects photosynthetic activity, and helps preserve the integrity of enzymes under stress conditions. mdpi.commdpi.com Studies have shown that exogenous application of proline can enhance plant growth and provide osmoprotection to plants under salt stress. mdpi.com The presence of the proline moiety in this compound suggests a potential role as an osmoprotectant, contributing to cellular hydration and stability under osmotic stress.
Environmental stresses often lead to the overproduction of reactive oxygen species (ROS) in plants, causing oxidative damage to cellular components. Plants possess a sophisticated antioxidant defense system, comprising both enzymatic and non-enzymatic components, to counteract this oxidative stress.
Proline itself is considered an antioxidative defense molecule, capable of scavenging free radicals and protecting against lipid peroxidation. nih.govmdpi.com Exogenous application of proline has been shown to improve the activities of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), in salt-stressed olive plants. nih.gov Similarly, phenylalanine application can alleviate the harmful effects of salinity and is associated with increased antioxidant activity. nih.govnih.gov In studies on Moringa oleifera, both proline and phenylalanine treatments were found to stimulate the antioxidant machinery, leading to better defense against salinity stress. nih.govaiche.org This suggests that this compound could modulate the antioxidant system, helping to mitigate oxidative damage in plant cells exposed to stress.
| Stress Response Role | Mechanism / Effect | Relevant Amino Acid Moiety |
| Osmoprotection | Maintains cell turgor, stabilizes membranes and proteins. | D-Proline |
| Antioxidant Defense | Scavenges ROS, enhances antioxidant enzyme activity. | L-Phenylalanine & D-Proline |
| Precursor to Defense Compounds | Biosynthesis of flavonoids, lignin, etc. | L-Phenylalanine |
Modulatory Effects on Cell Signaling Pathways in Model Systems
The constituent amino acids of this compound are known to act as signaling molecules or precursors to signaling molecules, suggesting the dipeptide could have modulatory effects on cellular pathways.
Proline metabolism is increasingly recognized as a component of cellular signaling. frontiersin.org It can influence processes such as apoptosis and cell survival, partly through the generation of ROS in mitochondria, which can act as signaling molecules. frontiersin.org In plants, proline is considered a stress-related signal that can trigger the expression of specific genes and influence adaptive responses. mdpi.comnih.gov
Phenylalanine also plays a role in signaling. It serves as the precursor for the phenylpropanoid pathway, which produces a vast array of secondary metabolites involved in plant defense and signaling. nih.govnih.gov Furthermore, research has indicated that L-tyrosine and L-phenylalanine can modulate the G protein-coupled receptor 142 (GPR142)-mediated pathway. researchgate.net The cyclic peptide cyclo(phenylalanine-proline), a related compound, has been shown to induce DNA damage responses in mammalian cells through the elevation of ROS, which in turn activates signaling cascades involving ATM and CHK2 kinases. sinopep.com These findings support the potential for this compound to interact with and modulate various cell signaling pathways in different model systems.
Role in Host-Pathogen Interactions and Microbial Metabolism
Amino acids are at the heart of the metabolic interplay between hosts and microbes. Proline metabolism, in particular, has complex roles in the pathogenesis of various disease-causing organisms. lifetein.comnih.gov Some pathogens rely on proline as a critical substrate for respiration, while others utilize it for protection against host-induced stress. nih.gov For instance, the protozoan parasite Trypanosoma cruzi uses L-proline to sustain cell invasion. researchgate.net The ability of pathogens to acquire and metabolize host amino acids is often critical for their virulence. lifetein.comnih.gov
In the context of microbial metabolism, both phenylalanine and proline can serve as carbon, nitrogen, or energy sources for various bacteria and other microbes. lifetein.com The Ehrlich pathway, for example, describes the conversion of L-phenylalanine into 2-phenylethanol (B73330) by yeast. Bacteria have also been found to produce related compounds, such as cyclo(phenylalanine-proline), which exhibits antibacterial and cell signaling activities. sinopep.com The presence of a D-amino acid in this compound is particularly relevant in microbial contexts. D-proline-rich peptides have been shown to provide bacteria and parasites with resistance against the host's proteolytic mechanisms, highlighting a potential role in subverting host defenses.
Proteolytic Resistance and Degradation Characteristics of Peptides Containing D-Amino Acids in Model Systems
A significant challenge for the use of peptides in various applications is their susceptibility to degradation by proteases. Most proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The incorporation of D-amino acids into a peptide sequence is a well-established strategy to enhance its stability and resistance to proteolysis. frontiersin.orgnih.govresearchgate.net
Peptides containing D-amino acid substitutions are significantly more stable against degradation by common proteases like trypsin and chymotrypsin (B1334515), as well as in complex biological fluids like serum. nih.govresearchgate.net This resistance stems from the inability of the protease's active site to properly accommodate the D-enantiomer, thus preventing efficient hydrolysis of the adjacent peptide bonds. mdpi.com
Research has demonstrated this principle across various model systems:
In one study, an antimicrobial peptide composed of L-amino acids was susceptible to trypsin and fetal calf serum, whereas its analogue containing D-amino acid substitutions was highly stable. researchgate.net
Modifying the C-terminus of short L-peptides with D-amino acids significantly increased their stability against proteinase K. While the all-L-peptides were degraded within 4 hours, 15% of the D-amino acid-modified peptide remained after 24 hours. frontiersin.org
In another study, replacing all L-lysine and L-arginine residues (trypsin cleavage sites) in an antimicrobial peptide with their D-counterparts resulted in a derivative with the highest resistance to trypsin, with a significant amount remaining even after 24 hours. nih.gov
This inherent proteolytic resistance is a key characteristic of this compound. The presence of the D-proline residue would make the peptide bond between L-phenylalanine and D-proline highly resistant to cleavage by most endogenous proteases. This stability is a critical feature that underpins its potential utility in biological research, as it would have a significantly longer half-life in enzymatic environments compared to its all-L counterpart.
| Study Focus | Protease(s) | Finding on D-Amino Acid Peptides |
| Antimicrobial Peptide Stability | Trypsin, Serum Proteases | Peptides with D-amino acid substitutions were highly stable to trypsin treatment and in fetal calf serum. researchgate.net |
| Peptide Hydrogelator Stability | Proteinase K | C-terminal conjugation of a D-amino acid increased peptide stability, with 15% remaining after 24h vs. 0% for the L-peptide after 4h. frontiersin.org |
| Cationic Antimicrobial Peptide | Trypsin, Plasma Proteases | Substitution of all L-Lys and L-Arg with D-amino acids conferred the highest resistance to trypsin and plasma proteases. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
